Methyl bis(bromomethyl)phosphinate

Catalog No.
S3122359
CAS No.
885951-92-8
M.F
C3H7Br2O2P
M. Wt
265.869
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl bis(bromomethyl)phosphinate

CAS Number

885951-92-8

Product Name

Methyl bis(bromomethyl)phosphinate

IUPAC Name

bromo-[bromomethyl(methoxy)phosphoryl]methane

Molecular Formula

C3H7Br2O2P

Molecular Weight

265.869

InChI

InChI=1S/C3H7Br2O2P/c1-7-8(6,2-4)3-5/h2-3H2,1H3

InChI Key

HWWUHMWRSRTOQI-UHFFFAOYSA-N

SMILES

COP(=O)(CBr)CBr

solubility

not available

Methyl bis(bromomethyl)phosphinate is an organophosphorus compound characterized by its unique structure, which includes a phosphinate group and two bromomethyl substituents. This compound is notable for its potential applications in various fields, including organic synthesis and biological studies. The phosphinate functional group, denoted as P(=O)(O)\text{P}(=O)(\text{O}^-), is known for its reactivity and ability to form stable complexes with metal ions, making it a candidate for diverse

, primarily involving nucleophilic substitutions due to the presence of bromine atoms. The bromomethyl groups can be replaced by various nucleophiles through bimolecular nucleophilic substitution (SN2) mechanisms. For instance, when treated with amines or alcohols, the bromine atoms can be substituted, leading to the formation of amine or ether derivatives, respectively.

Additionally, the compound can participate in coupling reactions where the phosphinate moiety acts as a nucleophile in reactions with electrophiles such as alkyl halides or acyl chlorides. These reactions expand the versatility of methyl bis(bromomethyl)phosphinate in synthetic organic chemistry.

Research into the biological activity of methyl bis(bromomethyl)phosphinate is limited but suggests potential antimicrobial properties. Compounds with phosphinate groups often exhibit biological activities due to their ability to interact with biological macromolecules. Studies indicate that phosphinates may inhibit certain enzymes or disrupt cellular processes, making them subjects of interest in drug discovery and development.

The synthesis of methyl bis(bromomethyl)phosphinate typically involves the bromination of methyl phosphinate or related derivatives. Common methods include:

  • Bromination of Methyl Phosphinate: This method involves treating methyl phosphinate with bromine under controlled conditions to achieve selective bromination at the methylene positions.
  • Using Bromomethyl Phosphonates: Starting from commercially available bromomethyl phosphonates, further modifications can yield methyl bis(bromomethyl)phosphinate through nucleophilic substitutions or coupling reactions.

These methods allow for the efficient production of this compound while maintaining high yields and purity.

Methyl bis(bromomethyl)phosphinate has several applications:

  • Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organophosphorus compounds.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored as a lead compound in drug development.
  • Agricultural Chemicals: The compound's properties might be harnessed in developing new pesticides or herbicides.

Interaction studies involving methyl bis(bromomethyl)phosphinate focus on its reactivity with various biological targets. Preliminary studies indicate that this compound can interact with enzymes and receptors, potentially affecting their activity. Understanding these interactions is crucial for evaluating its safety and efficacy in pharmaceutical applications.

Methyl bis(bromomethyl)phosphinate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl PhosphonateContains a single phosphonate groupLess reactive than bis(bromomethyl) variant
Bis(2-bromoethyl) PhosphonateTwo bromoalkyl groupsHigher steric hindrance compared to methyl variant
Methyl Bis(Phosphate)Contains phosphate groups insteadGenerally more stable than phosphinates
Ethyl Bis(bromomethyl) PhosphinateSimilar structure but with ethyl groupsDifferent alkyl chain influences reactivity

Methyl bis(bromomethyl)phosphinate stands out due to its dual bromomethyl substituents, enhancing its reactivity compared to other compounds in this category.

XLogP3

1.1

Dates

Last modified: 07-25-2023

Explore Compound Types